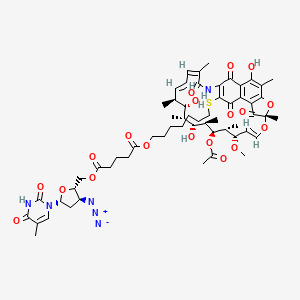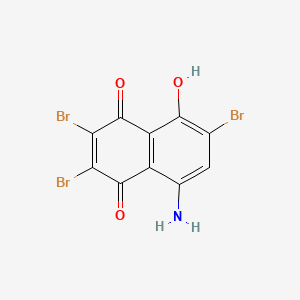
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is a complex organic compound with the molecular formula C10H4Br3NO3 and a molecular weight of 425.86 g/mol . It is a derivative of 1,4-naphthoquinone, characterized by the presence of amino, tribromo, and hydroxy functional groups. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have diverse applications in chemical synthesis and biological studies .
科学研究应用
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone has several scientific research applications:
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. It can generate reactive oxygen species (ROS) leading to oxidative stress, which can induce apoptosis in cancer cells. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity . Key molecular targets include mitochondrial enzymes and transcription factors involved in oxidative phosphorylation and apoptosis .
相似化合物的比较
1,4-Naphthoquinone: The parent compound, which lacks the amino, tribromo, and hydroxy groups.
5-Hydroxy-1,4-naphthoquinone: Similar structure but without the amino and tribromo substitutions.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the amino and hydroxy groups.
Uniqueness: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, tribromo, and hydroxy groups enhances its potential as a versatile reagent in chemical synthesis and as a bioactive compound in medicinal chemistry .
属性
CAS 编号 |
73384-70-0 |
|---|---|
分子式 |
C10H4Br3NO3 |
分子量 |
425.85 g/mol |
IUPAC 名称 |
8-amino-2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Br3NO3/c11-2-1-3(14)4-5(8(2)15)10(17)7(13)6(12)9(4)16/h1,15H,14H2 |
InChI 键 |
JYQCNZRDPHBDHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C(=C(C2=O)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


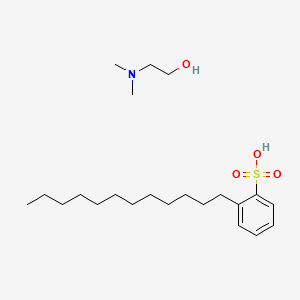
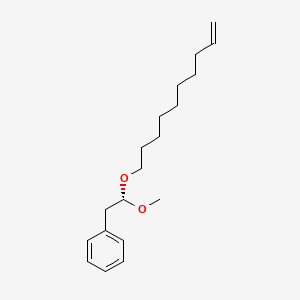

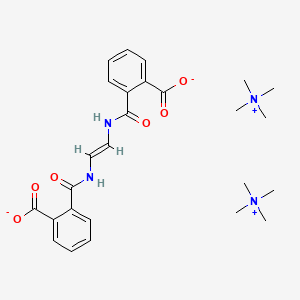
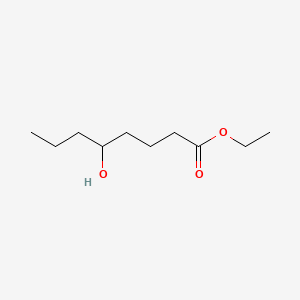
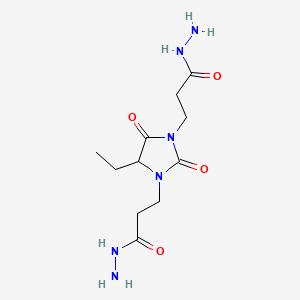
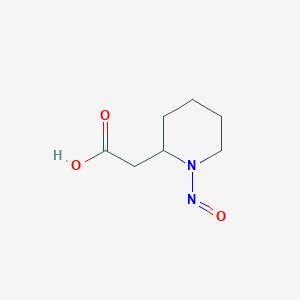
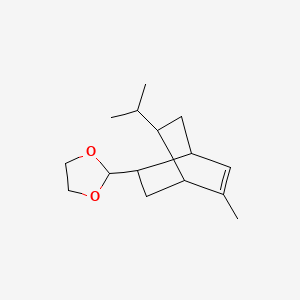

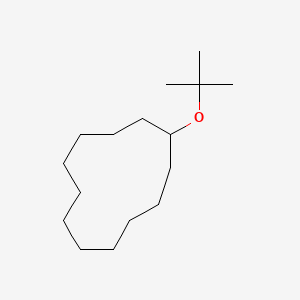


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
